4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Description
The compound 4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide features a fused pyrroloquinoline core, a bicyclic scaffold combining pyrrole and quinoline moieties. Key structural attributes include:
- A hydroxyl group at position 4.
- A ketone group at position 6.
- A carboxamide substituent at position 5, linked to a 3-hydroxypropyl chain.
This structure confers unique physicochemical properties. The fused aromatic system may facilitate π-π interactions in biological targets, while the carboxamide group provides a site for molecular recognition.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
9-hydroxy-N-(3-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c18-8-2-6-16-14(20)11-13(19)10-4-1-3-9-5-7-17(12(9)10)15(11)21/h1,3-4,18-19H,2,5-8H2,(H,16,20) |
InChI Key |
HBKMDHNNSXHQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline structure. For example, starting from 2-aminobenzamide and ethyl acetoacetate, the cyclization can be achieved under acidic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the quinoline ring can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with 3-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amide positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of pyrroloquinoline carboxamides, with structural variations primarily in the carboxamide substituent. Below is an analysis of key analogues:
6-Hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide ()
- Substituent : 1-Phenylethyl group.
- Hypothesized Impact : Lower polarity may limit bioavailability compared to the target compound’s hydroxypropyl chain .
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide ()
- Substituent : Adamantyl-thiazole moiety.
- Key Differences : The bulky adamantyl group increases lipophilicity (high logP), favoring membrane permeability but risking metabolic instability. The thiazole ring may engage in π-stacking or metal coordination.
- Hypothesized Impact : Enhanced blood-brain barrier penetration but reduced solubility in aqueous media .
N-Benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide ()
- Substituent : Benzyl group.
- Key Differences : The benzyl substituent is purely hydrophobic, lacking hydrogen-bonding capability.
- Hypothesized Impact : Likely inferior solubility compared to the target compound, but stronger affinity for aromatic-rich binding sites (e.g., kinase ATP pockets) .
N-(2,2-Dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide ()
- Substituent : Dimethoxyethyl chain.
- Key Differences : Methoxy groups act as hydrogen-bond acceptors, improving solubility over benzyl analogues but with lower polarity than hydroxypropyl.
- Hypothesized Impact : Balanced lipophilicity and solubility, suitable for oral administration .
Physicochemical and Pharmacological Implications
- Solubility : Hydroxypropyl and dimethoxyethyl substituents enhance aqueous solubility compared to aromatic or adamantyl groups .
- Lipophilicity : Adamantyl and benzyl groups increase logP, favoring tissue penetration but risking metabolic oxidation .
- Biological Activity : Evidence from analogous compounds (e.g., ) suggests that substituent modifications critically influence target binding and efficacy. For instance, polar side chains may improve solubility but reduce affinity for hydrophobic receptors .
Biological Activity
The compound 4-hydroxy-N-(3-hydroxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a member of the pyrroloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.33 g/mol. The structure includes a hydroxyl group and a carboxamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrroloquinoline family exhibit various biological activities including:
- Anticancer properties : Inhibition of cancer cell proliferation.
- Anti-inflammatory effects : Reduction of inflammatory markers.
- Antimicrobial activity : Efficacy against various bacterial strains.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrroloquinoline derivatives. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines such as:
These studies suggest that the compound may induce apoptosis through the activation of caspase pathways.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Protein Kinases : Binding to ATP-binding sites on kinases disrupts signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and activation of caspases (e.g., Caspase 3) leading to programmed cell death.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
Case Studies
A notable study evaluated the effects of related compounds on inflammatory markers:
- Experimental Setup : RAW 264.7 cells were treated with varying concentrations of the compound.
| Concentration (μM) | Nitric Oxide Production (μM) |
|---|---|
| 0 | 15 |
| 10 | 8 |
| 50 | 4 |
This data indicates a dose-dependent reduction in nitric oxide production, confirming its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
